molecular formula C13H8Cl4S B14485583 1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene CAS No. 66640-44-6

1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene

Cat. No.: B14485583
CAS No.: 66640-44-6
M. Wt: 338.1 g/mol
InChI Key: MTQVXHJQDGNLED-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene is an organic compound that belongs to the family of chlorinated aromatic compounds These compounds are characterized by the presence of chlorine atoms attached to the benzene ring, which can significantly alter their chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene typically involves the chlorination of a suitable precursor compound. One common method is the chlorination of 2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can be reduced to remove chlorine atoms or to convert the methylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Electrophilic Substitution: Chlorine gas or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic or neutral medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in an anhydrous solvent.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives or dechlorinated products.

Scientific Research Applications

1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms and the methylsulfanyl group can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloro-2,4-bis(trichloromethyl)benzene: Another chlorinated aromatic compound with multiple chlorine atoms and different substituents.

    1-Chloro-2-methyl-4-nitrobenzene: A chlorinated nitroaromatic compound with different functional groups.

Uniqueness

1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene is unique due to the presence of both chlorine atoms and a methylsulfanyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

66640-44-6

Molecular Formula

C13H8Cl4S

Molecular Weight

338.1 g/mol

IUPAC Name

1,5-dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene

InChI

InChI=1S/C13H8Cl4S/c1-18-12-6-8(15)5-11(17)13(12)9-3-2-7(14)4-10(9)16/h2-6H,1H3

InChI Key

MTQVXHJQDGNLED-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC(=C1)Cl)Cl)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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